molecular formula C16H12O5 B1663177 Brazilein CAS No. 600-76-0

Brazilein

Cat. No.: B1663177
CAS No.: 600-76-0
M. Wt: 284.26 g/mol
InChI Key: PGERTGWKXFAEFR-UHFFFAOYSA-N
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Description

Brazilein is a natural red pigment derived from the heartwood of the Caesalpinia sappan tree. It is a homoisoflavonoid compound known for its vibrant color and various pharmacological properties. Historically, this compound has been used as a dye and in traditional medicine for its therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Brazilein can be synthesized from its precursor, brazilin, through an oxidation process. The oxidation can be achieved using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically involves dissolving brazilin in a suitable solvent like ethanol or methanol and then adding the oxidizing agent slowly while maintaining the temperature around 25-30°C.

Industrial Production Methods: In industrial settings, this compound is often extracted from the heartwood of Caesalpinia sappan using high-performance countercurrent chromatography (HPCCC). This method involves using a solvent system such as chloroform-methanol-water (4:3:2, v/v/v) to separate this compound from other constituents. The process is efficient and yields high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form various oxidized derivatives. This reaction is typically carried out using oxidizing agents like potassium permanganate.

    Reduction: this compound can be reduced back to brazilin using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions where functional groups on the molecule are replaced by other groups. For example, methylation of this compound can occur at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride.

    Solvents: Ethanol, methanol, chloroform.

Major Products:

    Oxidized Derivatives: Various oxidized forms of this compound.

    Reduced Form: Brazilin.

    Substituted Products: Methylated this compound.

Scientific Research Applications

Brazilein has a wide range of applications in scientific research due to its diverse pharmacological properties:

    Chemistry: Used as a natural dye and in the study of natural product chemistry.

    Biology: Investigated for its antioxidant, anti-inflammatory, and antibacterial properties.

    Medicine: Explored for its potential anticancer, immunomodulatory, and neuroprotective effects.

    Industry: Utilized as a natural colorant in food, cosmetics, and textiles.

Mechanism of Action

Brazilein exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Brazilein is closely related to brazilin, its reduced form. Both compounds share similar structures but differ in their oxidation states. This compound is unique due to its vibrant red color and higher stability compared to brazilin. Other similar compounds include:

This compound stands out due to its diverse pharmacological activities and stability, making it a valuable compound for various applications.

Biological Activity

Brazilein, a natural compound derived from the heartwood of Caesalpinia sappan L., has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antibacterial, anticancer, antioxidant, and anti-inflammatory effects, supported by various research findings and case studies.

This compound is a flavonoid that exhibits significant biological activity through various mechanisms:

  • Antibacterial Activity : this compound has been shown to inhibit the activity of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. In silico studies indicate that this compound binds effectively to the blaCTX-M gene, demonstrating potential as a beta-lactamase inhibitor with a binding energy of -88.1586 kcal/mol, suggesting a stable interaction with the enzyme .
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including colorectal cancer and breast cancer. It enhances apoptosis in T47D cells and inhibits NFκB1/p50 signaling pathways in osteoarthritic conditions .
  • Antioxidant Effects : this compound demonstrates strong antioxidant properties by scavenging free radicals such as DPPH- and ABTS- +, which contribute to its anti-inflammatory effects .

Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound revealed its effectiveness against Escherichia coli strains resistant to multiple drugs. The compound's ability to inhibit bacterial growth was confirmed through both in vitro assays and computational modeling .

Anticancer Activity

In a comprehensive review of this compound's anticancer effects, it was found that the compound induces apoptosis in various cancer types. For instance:

  • Colorectal Cancer : this compound exhibited significant cytotoxicity, leading to cell death through apoptosis.
  • Breast Cancer : It inhibited cell proliferation and induced apoptotic pathways in T47D cells.
  • Lung Cancer : Similar effects were observed, highlighting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntibacterialInhibition of beta-lactamase activity
AnticancerInduction of apoptosis in cancer cells
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Anti-obesitySuppression of adipogenesis in 3T3-L1 cells

Properties

IUPAC Name

6a,9,10-trihydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,18-20H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGERTGWKXFAEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C=C4OCC31O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975425
Record name 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-76-0
Record name Brazilein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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